molecular formula C28H40N2O4 B6094886 N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine

N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine

Cat. No.: B6094886
M. Wt: 468.6 g/mol
InChI Key: JLFQNJBJUIANQS-UHFFFAOYSA-N
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Description

N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine: is a complex organic compound featuring two 2,3-dihydro-1,4-benzodioxin groups attached to an octane-1,8-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism by which N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine is unique due to its longer octane backbone, which may confer different physical and chemical properties compared to its shorter analogs.

Properties

IUPAC Name

N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O4/c1-21(27-19-31-23-13-7-9-15-25(23)33-27)29-17-11-5-3-4-6-12-18-30-22(2)28-20-32-24-14-8-10-16-26(24)34-28/h7-10,13-16,21-22,27-30H,3-6,11-12,17-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQNJBJUIANQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NCCCCCCCCNC(C)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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